molecular formula C14H22N2O B1503266 2-[4-(2-Amino-ethyl)-phenyl]-N,N-diethyl-acetamide CAS No. 885270-64-4

2-[4-(2-Amino-ethyl)-phenyl]-N,N-diethyl-acetamide

Cat. No.: B1503266
CAS No.: 885270-64-4
M. Wt: 234.34 g/mol
InChI Key: JWIBWGRVKLDSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Amino-ethyl)-phenyl]-N,N-diethyl-acetamide is an organic compound with potential significance in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features an amine group, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-[4-(2-Amino-ethyl)-phenyl]-N,N-diethyl-acetamide, the following steps are typically employed:

  • Formation of 4-(2-Amino-ethyl)benzonitrile: : Starting with 4-bromobenzonitrile, the compound undergoes a nucleophilic substitution reaction with an ethylene diamine to produce 4-(2-Amino-ethyl)benzonitrile.

  • Amidation Reaction: : The intermediate compound, 4-(2-Amino-ethyl)benzonitrile, is then reacted with N,N-diethylamine in the presence of a catalyst to yield this compound.

Industrial Production Methods

While industrial production methods would scale these reactions up, the general synthetic route remains consistent. Key factors would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The amino group can undergo oxidation reactions, resulting in the formation of corresponding oximes or nitro compounds.

  • Reduction: : Reduction of the nitro derivatives back to the amino compound is also feasible.

  • Substitution: : The aromatic ring allows for electrophilic substitution reactions, including halogenation or nitration.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or potassium permanganate under acidic conditions.

  • Reduction: : Catalytic hydrogenation using palladium on carbon or iron powder under acidic conditions.

  • Substitution: : Bromine or nitric acid for halogenation or nitration, respectively.

Major Products

  • Oxidation: : Nitro and oxime derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Halo- or nitro-substituted aromatic compounds.

Scientific Research Applications

2-[4-(2-Amino-ethyl)-phenyl]-N,N-diethyl-acetamide has several research applications:

  • Chemistry: : Used as a reagent or intermediate in the synthesis of other complex organic molecules.

  • Biology: : Studied for its interaction with biological receptors or enzymes.

  • Medicine: : Investigated for potential therapeutic effects or as a lead compound in drug development.

  • Industry: : Utilized in the development of polymers, resins, or other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[4-(2-Amino-ethyl)-phenyl]-N,N-diethyl-acetamide exerts its effects involves its interaction with specific molecular targets:

  • Binding to Receptors: : The amine group can interact with neurotransmitter receptors or enzyme active sites.

  • Pathways Involved: : The compound may influence pathways related to signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Amino-ethyl)-phenyl]-N,N-dimethyl-acetamide: : Differing in alkyl substituents.

  • 4-(2-Amino-ethyl)benzoic acid: : Variation in the functional group attached to the aromatic ring.

  • 2-(4-Methoxyphenyl)-N,N-diethyl-acetamide: : Methoxy substitution on the aromatic ring.

Uniqueness

2-[4-(2-Amino-ethyl)-phenyl]-N,N-diethyl-acetamide is unique due to its specific structure allowing for diverse reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-(2-aminoethyl)phenyl]-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-3-16(4-2)14(17)11-13-7-5-12(6-8-13)9-10-15/h5-8H,3-4,9-11,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIBWGRVKLDSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695931
Record name 2-[4-(2-Aminoethyl)phenyl]-N,N-diethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-64-4
Record name 4-(2-Aminoethyl)-N,N-diethylbenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885270-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(2-Aminoethyl)phenyl]-N,N-diethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-Amino-ethyl)-phenyl]-N,N-diethyl-acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[4-(2-Amino-ethyl)-phenyl]-N,N-diethyl-acetamide
Reactant of Route 3
Reactant of Route 3
2-[4-(2-Amino-ethyl)-phenyl]-N,N-diethyl-acetamide
Reactant of Route 4
Reactant of Route 4
2-[4-(2-Amino-ethyl)-phenyl]-N,N-diethyl-acetamide
Reactant of Route 5
Reactant of Route 5
2-[4-(2-Amino-ethyl)-phenyl]-N,N-diethyl-acetamide
Reactant of Route 6
2-[4-(2-Amino-ethyl)-phenyl]-N,N-diethyl-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.